molecular formula C16H16O3 B6372215 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261941-85-8

5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%

Cat. No. B6372215
CAS RN: 1261941-85-8
M. Wt: 256.30 g/mol
InChI Key: CWUGAXUMCOADLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, also known as 4-EOMP, is an aromatic phenol compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 220.28 g/mol and a melting point of 55-58 °C. 4-EOMP is a widely used reagent in organic synthesis due to its high purity and low cost. It is also used as a starting material for the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst for the formation of carbon-carbon bonds. It is also used in the synthesis of various heterocyclic compounds, such as benzofurans, and as a catalyst for the formation of nitro compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been used in the synthesis of various dyes, such as fluorescein and rhodamine dyes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is dependent on the reaction in which it is used. In the Grignard reaction, the Grignard reagent reacts with ethyl bromide to form 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation. In the esterification reaction, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is formed through the reaction of an alcohol with an acid. The reaction proceeds through a series of steps, including proton transfer, nucleophilic attack, and product formation. In the Friedel-Crafts alkylation reaction, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is formed through the reaction of an alkyl halide with an aromatic compound. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation.
Biochemical and Physiological Effects
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Furthermore, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to possess antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is widely available. Additionally, it is a stable compound, with a long shelf life. Furthermore, it is a non-toxic compound, making it safe to handle and use in lab experiments. However, there are some limitations to using 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% in lab experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. Additionally, it can be difficult to purify 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% due to its low solubility in organic solvents.

Future Directions

There are a number of potential future directions for 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% research. One potential area of research is in the development of new methods for the synthesis of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, as well as methods for the purification and isolation of the compound. Additionally, further research is needed to explore the biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, as well as its potential applications in medicine. Finally, further research is needed to explore the potential use of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% as a catalyst in organic synthesis, as well as its potential applications in the synthesis of other compounds.

Synthesis Methods

5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including Grignard reaction, esterification, and Friedel-Crafts alkylation. The Grignard reaction is the most commonly used method, as it is a simple and cost-effective way to synthesize 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. In this reaction, a Grignard reagent is reacted with ethyl bromide to form 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. The reaction proceeds in the presence of a catalyst, such as magnesium or zinc, and a solvent, such as diethyl ether.

properties

IUPAC Name

ethyl 4-(3-hydroxy-4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(18)13-8-6-12(7-9-13)14-5-4-11(2)15(17)10-14/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGAXUMCOADLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683975
Record name Ethyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-85-8
Record name Ethyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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